4-(Dimethylamino)benzylamine dihydrochloride

Catalog No.
S610353
CAS No.
34403-52-6
M.F
C9H16Cl2N2
M. Wt
223.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)benzylamine dihydrochloride

CAS Number

34403-52-6

Product Name

4-(Dimethylamino)benzylamine dihydrochloride

IUPAC Name

4-(aminomethyl)-N,N-dimethylaniline;dihydrochloride

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

InChI

InChI=1S/C9H14N2.2ClH/c1-11(2)9-5-3-8(7-10)4-6-9;;/h3-6H,7,10H2,1-2H3;2*1H

InChI Key

NRZQHDOWSPJUQW-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CN.Cl.Cl

Synonyms

4-(N,N-dimethylamino)benzylamine, 4-dimethylaminobenzylamine, 4-dimethylaminobenzylamine dihydrochloride, 4-dimethylaminobenzylamine monohydrochloride, p-dimethylaminobenzylamine, para-dimethylaminobenzylamine

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN.Cl.Cl

The exact mass of the compound 4-(Dimethylamino)benzylamine dihydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Dimethylamino)benzylamine dihydrochloride (CAS 34403-52-6) is a highly water-soluble, bench-stable primary amine salt featuring a strongly electron-donating para-dimethylamino group . Supplied as a crystalline powder with a melting point of 220–224 °C (decomposition), this dihydrochloride form prevents the rapid oxidative degradation typical of electron-rich benzylic free bases . In industrial and academic procurement, it is primarily sourced as a stoichiometric building block for the synthesis of fluorescent probes, chemiluminescence derivatization reagents, and organometallic complexes where the dimethylamino moiety is required to drive specific electronic interactions or enhance downstream lipid solubility .

Procuring the free base of 4-(dimethylamino)benzylamine or substituting it with generic benzylamine hydrochloride leads to critical failures in both handling and functional performance. The free base form is highly susceptible to atmospheric oxidation, leading to batch-to-batch reproducibility issues, and lacks the immediate 50 mg/mL aqueous solubility provided by the dihydrochloride salt . Conversely, substituting with unsubstituted benzylamine hydrochloride removes the critical para-dimethylamino auxochrome, completely eliminating the compound's utility as a sensitive chemiluminescence derivatization reagent and drastically reducing the electron density required for specific electrophilic cyclometalation reactions. The dihydrochloride salt is specifically required when aqueous solubility and exact stoichiometric precision are non-negotiable for downstream synthesis.

Aqueous Solubility and Shelf-Stability vs. Free Base

The dihydrochloride salt of 4-(dimethylamino)benzylamine provides a highly stable, crystalline solid with an aqueous solubility of 50 mg/mL, producing a clear solution suitable for immediate use in aqueous-phase derivatization . In contrast, the free base form is prone to atmospheric oxidation, complicating precise stoichiometric weighing and requiring inert gas storage. The salt form's melting point of 220-224 °C (dec.) ensures thermal stability during standard processing, making it a more reliable choice for reproducible manufacturing .

Evidence DimensionAqueous solubility and handling stability
Target Compound DataSoluble at 50 mg/mL in H2O; stable crystalline solid (MP 220-224 °C)
Comparator Or Baseline4-(Dimethylamino)benzylamine (free base)
Quantified Difference50 mg/mL aqueous solubility and 220-224 °C melting point vs. poor solubility and oxidative degradation of the free base
ConditionsStandard ambient laboratory handling and aqueous dissolution

Buyers must select the dihydrochloride salt to ensure long-term shelf life, precise stoichiometric dosing, and compatibility with aqueous reaction conditions without the need for inert atmosphere handling.

Chemiluminescence Derivatization Sensitivity vs. Unsubstituted Benzylamines

4-(Dimethylamino)benzylamine acts as a highly sensitive chemiluminescence derivatization reagent for the quantification of 5-hydroxyindoles in human plasma . The presence of the strongly electron-donating para-dimethylamino group acts as a critical auxochrome, significantly amplifying the chemiluminescence signal compared to unsubstituted benzylamine derivatives. This structural feature allows for trace-level detection and quantification in complex biological matrices, a performance metric that cannot be achieved if generic benzylamines are used as substitutes .

Evidence DimensionChemiluminescence signal amplification
Target Compound DataHigh sensitivity enabling trace quantification in human plasma
Comparator Or BaselineUnsubstituted benzylamine hydrochloride
Quantified DifferencePresence of chemiluminescence signal amplification enabling trace detection vs. baseline signal
ConditionsHPLC-chemiluminescence detection of 5-hydroxyindoles

For analytical laboratories developing highly sensitive diagnostic assays, the specific dimethylamino substitution is mandatory to achieve the required limits of detection.

Electrophilic Cyclometalation Reactivity

In the synthesis of bio-inspired osmium(II) complexes, 4-(dimethylamino)benzylamine serves as an effective ligand precursor for electrophilic intramolecular C(sp2)-H bond cyclometalation . The para-dimethylamino group significantly increases the electron density of the aromatic ring compared to standard benzylamine, thereby accelerating the electrophilic attack and improving the overall yield of the cyclometalated complex. The dihydrochloride salt ensures the controlled, stoichiometric release of the amine during the complexation process .

Evidence DimensionAromatic ring electron density and cyclometalation efficiency
Target Compound DataEnhanced electrophilic C-H activation due to strong -NMe2 electron donation
Comparator Or BaselineBenzylamine hydrochloride
Quantified DifferenceEnhanced C(sp2)-H bond activation and higher cyclometalation yields vs. unactivated benzylamine
ConditionsElectrophilic intramolecular C(sp2)-H bond cyclometalation conditions

Procurement for organometallic catalyst development should prioritize this compound to maximize yields in challenging C-H activation steps.

Synthesis of Chemiluminescent Analytical Probes

Due to its strong auxochromic dimethylamino group and high aqueous solubility, this compound is an effective precursor for synthesizing chemiluminescence derivatization reagents used in HPLC. It is specifically selected for quantifying trace metabolites, such as 5-hydroxyindoles, in clinical plasma samples where high signal-to-noise ratios are required .

Organometallic Ligand Design and C-H Activation

In advanced inorganic synthesis, the electron-rich aromatic ring of 4-(dimethylamino)benzylamine enables efficient electrophilic intramolecular C(sp2)-H bond cyclometalation. It is utilized as a building block for creating bio-inspired osmium(II) complexes, where the strong electron-donating group is necessary to drive the reaction to completion .

Selective Enzyme Inhibition Assays

The compound is utilized as a specific inhibitor of the enzyme form of acetylcholinesterase in biochemical and chromatographic detection assays. Its unique structure provides potent inhibition against cytosolic cholinesterase activity, making it a valuable reagent for measuring acetylcholine levels in human serum .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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